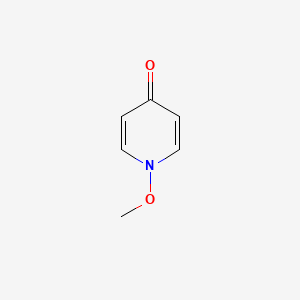

4(1H)-Pyridinone, 1-methoxy-

描述

4(1H)-Pyridinone, 1-methoxy- is a heterocyclic compound featuring a pyridinone core (a six-membered ring with one oxygen atom at position 4 and a ketone group) and a methoxy (-OCH₃) substituent at position 1. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Pyridinones are known for their tautomeric behavior (lactam-lactim tautomerism), which influences their reactivity and biological interactions .

The methoxy group at position 1 likely enhances stability compared to natural pyridinone derivatives, which are prone to degradation due to their labile hydroxyl groups .

Pharmacologically, pyridinone derivatives exhibit diverse activities, including antimalarial, antimicrobial, and analgesic properties. For instance, 5-pyridinyl-4(1H)-pyridinone hybrids have shown potent antimalarial activity in structure-activity relationship (SAR) studies , while amide-functionalized pyridinones demonstrate antimicrobial effects .

属性

CAS 编号 |

1703-18-0 |

|---|---|

分子式 |

C6H7NO2 |

分子量 |

125.13 g/mol |

IUPAC 名称 |

1-methoxypyridin-4-one |

InChI |

InChI=1S/C6H7NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |

InChI 键 |

ZZMBOQHEQKZJHQ-UHFFFAOYSA-N |

规范 SMILES |

CON1C=CC(=O)C=C1 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 1-甲氧基吡啶-4-酮可以通过多种方法合成。一种常见的方法是在酸催化剂存在下,使4-羟基吡啶与甲醇反应。该反应通常在回流条件下进行,导致生成1-甲氧基吡啶-4-酮 .

工业生产方法: 在工业环境中,1-甲氧基吡啶-4-酮的生产通常涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,如蒸馏和结晶 .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation, though stringent control of reaction conditions (e.g., temperature, pH) is critical to avoid overoxidation. Oxidation may generate derivatives with altered functional groups, though specific products and detailed mechanisms are less documented in the provided sources.

Substitution Reactions

3.1 Halogenation at C3

Introducing halogens (Cl, Br) at the C3 position significantly enhances antimalarial activity. For instance, 3-chloro derivatives exhibit EC₅₀ values of 0.005 μM against Plasmodium falciparum, compared to 0.16 μM for unsubstituted analogs .

3.2 Electron-Donating vs. Withdrawing Groups

Electron-donating substituents (e.g., -OCH₃) at C3 reduce antimalarial activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) show no improvement .

| Substituent | Position | EC₅₀ (μM) | Activity Trend |

|---|---|---|---|

| -Cl | C3 | 0.005 | Enhanced |

| -Br | C3 | 0.008 | Enhanced |

| -OCH₃ | C3 | Inactive | Reduced |

Tautomerization (Keto-Enol Equilibrium)

The compound predominantly exists in the keto form due to strong solvent effects and intermolecular hydrogen bonding . This tautomerism is critical for its biological activity, as the keto form facilitates interactions with molecular targets (e.g., plasmodial bc₁ complex) .

Acid-Catalyzed Transformations

Passing HCl gas through methanolic solutions of precursors (e.g., β-dicarbonyl compounds) yields dihydropyridinone derivatives . Neutralization with potassium hydrogen carbonate isolates the product.

科学研究应用

Antimalarial Activity

Recent studies have demonstrated that derivatives of 4(1H)-pyridinone, including 4(1H)-Pyridinone, 1-methoxy-, exhibit significant antimalarial properties. Research indicates that these compounds can inhibit the plasmodial electron transport chain, targeting the parasite's bc1 complex. For instance, modifications to the pyridinone structure have led to compounds with improved potency against various stages of malaria parasites, showcasing their potential as novel antimalarial agents .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Pyridinones are known to interact with various biological targets involved in cancer progression. The ability of these compounds to act as hydrogen bond donors and acceptors allows them to engage effectively with kinase enzymes implicated in tumor growth. This characteristic has made them valuable in developing targeted cancer therapies .

Antimicrobial Effects

4(1H)-Pyridinone derivatives have shown promise as antimicrobial agents. Their structural features enable them to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance, making pyridinones an attractive option for developing new antimicrobial drugs .

Case Study 1: Antimalarial Development

In a notable study, researchers developed a series of pyridinone derivatives that demonstrated enhanced antimalarial activity compared to earlier compounds. The lead compound exhibited an ED50 value significantly lower than previous iterations, indicating improved efficacy against Plasmodium species. Despite initial success, further development faced challenges related to toxicity and bioavailability, leading to the exploration of alternative formulations .

Case Study 2: Antitumor Activity Assessment

A research group focused on evaluating the antitumor potential of modified pyridinones in vitro and in vivo. The study highlighted that specific structural modifications led to increased binding affinity for cancer-related kinases. The results suggested that these compounds could serve as effective inhibitors in cancer treatment protocols, warranting further clinical investigation .

作用机制

1-甲氧基吡啶-4-酮发挥作用的机制涉及它与特定分子靶标的相互作用。例如,它可以通过结合到其活性位点来充当某些酶的抑制剂。这种相互作用可以调节各种生化途径,从而产生所需的治疗效果 .

类似化合物:

- 2-甲氧基吡啶

- 3-甲氧基吡啶

- 4-甲氧基吡啶

比较: 1-甲氧基吡啶-4-酮由于甲氧基在吡啶环上的位置而独一无二,这影响了它的化学反应性和生物活性。与它的异构体相比,它可能表现出不同的药代动力学和药效学特性,使其成为特定应用中宝贵的化合物 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physical properties of 1-methoxy-4(1H)-pyridinone are influenced by substituent positioning and electronic effects. Below is a comparative analysis with key analogues:

Key Findings

- Substituent Position: Methoxy groups at position 1 (vs. For example, 4-methoxy-2(1H)-pyridinone exhibits analgesic effects but higher toxicity , whereas 1-methoxy derivatives may offer a safer profile due to reduced electrophilicity .

- Biological Activity: Amide derivatives at position 2 (e.g., 2-amide-4(1H)-pyridinones) show stronger antimicrobial activity than alkoxy-substituted variants, highlighting the role of hydrogen-bonding motifs .

- Fluorescence: Amino-substituted pyridinones (e.g., 5-amino-1-methyl-2(1H)-pyridinone) exhibit higher fluorescence quantum yields (Φf = 0.23 in CH₃CN) compared to methoxy derivatives, suggesting applications in bioimaging .

- Stability: Natural pyridinones like apiosporamide are unstable, but synthetic methoxy or methyl derivatives (e.g., 1-methyl-4-phenyl-2(1H)-pyridinone) show improved shelf life .

生物活性

4(1H)-Pyridinone, 1-methoxy- (C₆H₇NO) is a heterocyclic compound belonging to the pyridinone class, characterized by its aromaticity and potential biological activities. This compound has gained attention in medicinal chemistry due to its diverse pharmacological properties, including antimalarial, antimicrobial, and anticancer activities. This article explores the biological activity of 4(1H)-Pyridinone, 1-methoxy-, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 4(1H)-Pyridinone, 1-methoxy- features a methoxy group attached to the nitrogen atom of the pyridinone ring. This configuration influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇NO |

| Molecular Weight | 111.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4(1H)-Pyridinone, 1-methoxy- is primarily attributed to its ability to interact with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways that lead to therapeutic effects.

Antimalarial Activity

Research has demonstrated that derivatives of 4(1H)-pyridone exhibit potent antimalarial properties. These compounds target the electron transport chain of Plasmodium species, inhibiting their growth in vitro and in vivo. For example, certain analogues have shown effective blood stage activity and transmission blocking capabilities .

Case Study:

In a study evaluating various pyridone derivatives for antimalarial activity, one compound demonstrated an effective dose (ED50) of 0.6 mg/kg against Plasmodium berghei, significantly improved from previous analogues .

Antimicrobial Activity

4(1H)-Pyridinone, 1-methoxy- has also been studied for its antimicrobial effects. It exhibits activity against both bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 µg/mL |

| Escherichia coli | 7.5 µg/mL |

| Candida albicans | 5.0 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4(1H)-Pyridinone derivatives. These compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A derivative exhibited an IC50 value of 19.70 ± 0.89 μM against A549 lung cancer cells, comparable to standard chemotherapeutic agents like etoposide .

Structure-Activity Relationship (SAR)

The biological activity of pyridinones is closely related to their structural features. Modifications at different positions on the pyridine ring can significantly influence their pharmacological properties. For example, the position of substituents like methoxy groups affects both solubility and interaction with biological targets.

常见问题

Basic: What synthetic methodologies are recommended for preparing 1-methoxy-4(1H)-pyridinone, and how can reaction parameters be systematically optimized?

Methodological Answer:

The synthesis of 1-methoxy-4(1H)-pyridinone typically involves nucleophilic substitution or oxidation of precursor pyridines. Key steps include:

- Methoxy Group Introduction: Use alkylation agents like methyl iodide under basic conditions (e.g., NaH or K₂CO₃) to substitute hydroxyl or halide groups at the 1-position .

- Optimization via DOE: Employ Design of Experiments (DOE) to assess variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while temperatures >80°C improve reaction rates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor yields and purity via HPLC or TLC .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of 1-methoxy-4(1H)-pyridinone?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group or CO) .

- IR Spectroscopy: Detect C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

Advanced: How does the methoxy group’s position influence electronic properties and reactivity in 4(1H)-pyridinone derivatives?

Methodological Answer:

- Electronic Effects: The methoxy group at the 1-position donates electron density via resonance, stabilizing the pyridinone ring and reducing electrophilicity. This lowers reactivity in electrophilic substitutions compared to unsubstituted analogs .

- Acidity Modulation: The pKa of 1-methoxy-4(1H)-pyridinone (2.57) is higher than 1-methoxy-2-pyridone (-1.3), indicating position-dependent acidity. This impacts protonation states in catalytic or biological environments .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict regioselectivity in reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of 1-methoxy-4(1H)-pyridinone analogs?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, focusing on structural variations (e.g., substituents at 3- or 5-positions) and assay conditions (e.g., cell lines, concentrations) .

- Structure-Activity Relationship (SAR): Synthesize analogs with controlled modifications (e.g., fluorination at the 5-position) to isolate contributing factors .

- Mechanistic Studies: Use enzyme inhibition assays (e.g., IC₅₀ determination) or molecular docking to validate target interactions .

Safety: What are critical safety protocols for handling 1-methoxy-4(1H)-pyridinone in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency Procedures: For eye exposure, irrigate with saline for 15+ minutes; for ingestion, administer activated charcoal and seek medical attention .

Application: How can 1-methoxy-4(1H)-pyridinone be utilized as a precursor in heterocyclic chemistry for material science?

Methodological Answer:

- Coordination Chemistry: Chelate metal ions (e.g., Cu²⁺, Fe³⁺) via the pyridinone carbonyl and methoxy groups to synthesize MOFs or catalysts .

- Polymer Modification: Incorporate into conjugated polymers via Suzuki coupling to enhance electron transport properties in organic electronics .

- Pharmaceutical Scaffolds: Functionalize the 3- or 5-positions with bioactive groups (e.g., trifluoromethyl, aryl) to develop kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。